molecular formula C7H14O B2676460 4,4-Dimethylpent-1-en-3-ol CAS No. 24580-44-7

4,4-Dimethylpent-1-en-3-ol

Cat. No.: B2676460
CAS No.: 24580-44-7
M. Wt: 114.188
InChI Key: CXZYULDCQRMQIQ-UHFFFAOYSA-N
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Description

4,4-Dimethylpent-1-en-3-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol with a double bond in its structure, making it an unsaturated alcohol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

4,4-Dimethylpent-1-en-3-ol has several applications in scientific research:

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements associated with it include H226, H315, H319, and H335 . These indicate that the compound is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethylpent-1-en-3-ol can be synthesized through several methods. One common method involves the reaction of 3,3-Dimethyl-2-butanone with a suitable reagent to introduce the double bond and hydroxyl group. Another method includes the catalytic hydrogenation of 4,4-Dimethylpent-1-en-3-one .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes typically use metal catalysts such as palladium or platinum to facilitate the hydrogenation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpent-1-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,4-Dimethylpent-1-en-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond in its structure allows it to participate in addition reactions, which can modify its activity and interactions .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylpent-1-ene: Similar structure but lacks the hydroxyl group.

    3,4-Dimethyl-1-pentyn-3-ol: Contains a triple bond instead of a double bond.

    4,4-Dimethylpentan-3-ol: Saturated alcohol without the double bond

Uniqueness

4,4-Dimethylpent-1-en-3-ol is unique due to its combination of a hydroxyl group and a double bond, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4,4-dimethylpent-1-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-5-6(8)7(2,3)4/h5-6,8H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZYULDCQRMQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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